![molecular formula C12H13N3OS2 B2809793 N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 154347-54-3](/img/structure/B2809793.png)
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, Thioacetamide, an organosulfur compound, is prepared by treating acetamide with phosphorus pentasulfide . In another example, the synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroanalytical methods. For instance, the molecular formula of “N-(4-Methylbenzyl)acetamide” is C10H13NO, with an average mass of 163.216 Da .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific conditions and reagents used. For instance, Thioacetamide serves as a source of sulfide ions in the synthesis of organic and inorganic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, Thioacetamide is a white crystalline solid that is soluble in water . The compound “N-(4-Methylbenzyl)acetamide” has a Log Kow (KOWWIN v1.67 estimate) of 1.56 .Scientific Research Applications
Synthesis and Biological Activities
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide belongs to a class of 1,3,4-thiadiazole amide compounds, which are synthesized using aminothiourea and carbon disulfide as starting materials. Research has indicated inhibitory effects of certain compounds in this class against Xanthomonas campestris pv. oryzae, a plant pathogen, demonstrating their potential as antibacterial agents (Xia, 2015).
Anticancer Potential
This category of compounds has been investigated for potential anticancer activities. In a study, various derivatives were evaluated against MCF-7 and A549 tumor cell lines, showing promising cytotoxic activity (Çevik et al., 2020). Another research focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, with some derivatives exhibiting potent cytotoxic results against breast cancer (Abu-Melha, 2021).
Antiviral and Antibacterial Applications
1,3,4-thiadiazole compounds have also shown good antiviral and antibacterial activities. For instance, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited significant antiviral activities against tobacco mosaic virus and antibacterial activities against certain bacterial strains (Tang et al., 2019).
Anticholinesterase Activity
Some amide derivatives within this category have been synthesized and their potential anticholinesterase properties were explored. This is particularly relevant in the context of neurological disorders, where cholinesterase inhibitors play a crucial role (Altıntop et al., 2012).
Diverse Applications
These compounds are not limited to biomedical applications. They exhibit a wide range of pharmacological activities and serve as important frameworks for new drug development. Their versatility extends to roles as antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticonvulsant agents, amongst others (Tamer & Qassir, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It is known that the thiadiazole ring, a core structure in this compound, is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, it’s plausible that this compound could disrupt processes related to DNA replication, potentially inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Compounds containing the thiadiazole ring have been found to exhibit a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial activities, and more . This suggests that this compound could potentially interact with multiple biochemical pathways.
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8-3-5-10(6-4-8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJBXCKEKWTHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.